molecular formula C14H18F3N3O2S B12237221 N-{1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-3-yl}cyclopropanesulfonamide

N-{1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-3-yl}cyclopropanesulfonamide

Cat. No.: B12237221
M. Wt: 349.37 g/mol
InChI Key: ANMVJMISPLZPDA-UHFFFAOYSA-N
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Description

N-{1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-3-yl}cyclopropanesulfonamide is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring and a cyclopropanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-3-yl}cyclopropanesulfonamide typically involves multiple steps:

    Formation of the Pyridine Ring: The initial step involves the synthesis of the pyridine ring with a trifluoromethyl group. This can be achieved through various methods, including the reaction of 3-chloropyridine with trifluoromethyl iodide in the presence of a base.

    Piperidine Ring Formation: The next step involves the formation of the piperidine ring. This can be done by reacting the pyridine derivative with a suitable amine under reductive amination conditions.

    Cyclopropanesulfonamide Formation: The final step involves the introduction of the cyclopropanesulfonamide group. This can be achieved by reacting the piperidine derivative with cyclopropanesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-3-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-3-yl}cyclopropanesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Material Science: Its unique structural properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.

    Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: It is explored for its use in industrial processes, including catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of N-{1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-3-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors or enzymes, while the piperidine and cyclopropanesulfonamide groups contribute to its overall stability and activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine: This compound shares a similar pyridine and piperidine structure but lacks the cyclopropanesulfonamide group.

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound features a pyridine ring with different substituents and a benzamide group.

Uniqueness

N-{1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-3-yl}cyclopropanesulfonamide is unique due to the presence of the cyclopropanesulfonamide group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H18F3N3O2S

Molecular Weight

349.37 g/mol

IUPAC Name

N-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-3-yl]cyclopropanesulfonamide

InChI

InChI=1S/C14H18F3N3O2S/c15-14(16,17)13-6-3-11(8-18-13)20-7-1-2-10(9-20)19-23(21,22)12-4-5-12/h3,6,8,10,12,19H,1-2,4-5,7,9H2

InChI Key

ANMVJMISPLZPDA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=CN=C(C=C2)C(F)(F)F)NS(=O)(=O)C3CC3

Origin of Product

United States

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